N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide

Catalog No.
S844668
CAS No.
749879-33-2
M.F
C8H20BrNO
M. Wt
226.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium br...

CAS Number

749879-33-2

Product Name

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide

IUPAC Name

diethyl-(2-methoxyethyl)-methylazanium;bromide

Molecular Formula

C8H20BrNO

Molecular Weight

226.15 g/mol

InChI

InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

HVXWWBWNJNDMKG-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC.[Br-]
  • Ionic Liquids

    The compound possesses a quaternary ammonium cation (N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium) and a bromide anion. Quaternary ammonium salts are a class of compounds commonly used as cations in ionic liquids []. Ionic liquids are molten salts with unique properties like high thermal stability and tunable polarity, making them attractive for various applications in research and industry [].

  • Organic Synthesis

    The bromide anion can act as a leaving group in certain organic reactions. The cation's structure, with its two ethyl groups and a methoxy group, might influence the solubility of the compound in different solvents, potentially making it useful in specific synthetic processes.

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is a quaternary ammonium salt with the molecular formula C8H20BrNOC_8H_{20}BrNO and a CAS number of 749879-33-2. This compound features a central nitrogen atom bonded to two ethyl groups, one methyl group, and a 2-methoxyethyl group. The bromide ion serves as the counterion, contributing to its ionic character. This compound is primarily characterized by its solubility in polar solvents and its potential use in various chemical applications due to its unique structure and properties .

  • Antimicrobial activity: Certain quaternary ammonium salts can disrupt microbial membranes, leading to cell death [].
  • Phase transfer catalysts: These compounds can facilitate the transfer of ions between immiscible phases [].
  • Antistatic agents: Quaternary ammonium salts can reduce static electricity by attracting moisture to the surface of materials.
Typical of quaternary ammonium compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of the bromide ion allows for nucleophilic substitution reactions, where the bromide can be replaced by other nucleophiles.
  • Decomposition Reactions: Under certain conditions, quaternary ammonium salts can decompose to form tertiary amines and alkyl halides.
  • Phase Transfer Catalysis: This compound can facilitate the transfer of reactants between aqueous and organic phases, enhancing reaction rates in biphasic systems .

Research indicates that N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Its quaternary ammonium structure is known to disrupt microbial cell membranes, leading to cell lysis. Additionally, studies have shown that it may possess cytotoxic effects against certain cancer cell lines, although further research is needed to clarify its mechanisms of action and therapeutic potential .

The synthesis of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide typically involves the following steps:

  • Formation of the Amine: The initial step involves the reaction of diethylamine with methyl iodide to form N,N-Diethylmethylamine.
  • Quaternization: This intermediate is then reacted with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired quaternary ammonium salt .

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide has several applications:

  • Antimicrobial Agent: Utilized in formulations for disinfectants and antiseptics due to its ability to kill bacteria and fungi.
  • Phase Transfer Catalyst: Employed in organic synthesis to facilitate reactions between immiscible phases.
  • Chemical Intermediate: Serves as a precursor for synthesizing other quaternary ammonium compounds and surfactants .

Studies on N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide have explored its interactions with various biological systems. Notably:

  • Cell Membrane Interaction: Research has demonstrated that this compound can disrupt lipid bilayers, indicating potential applications in drug delivery systems.
  • Enzyme Inhibition: Preliminary data suggest that it may inhibit certain enzymes, although specific targets remain to be fully elucidated .

Several compounds share structural similarities with N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N,N-DiethylmethylamineTwo ethyl groups and one methyl groupActs as a base; less ionic than the target compound
Benzyltrimethylammonium chlorideBenzyl group attached to a trimethylammoniumStronger antimicrobial activity
Tetrabutylammonium bromideFour butyl groups attached to nitrogenHigher lipophilicity; used in extraction processes
N,N-DimethylethanolamineTwo methyl groups and an ethanol moietySoluble in both water and organic solvents

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide stands out due to its specific 2-methoxyethyl substitution, which enhances its solubility in polar solvents while maintaining antimicrobial efficacy .

Dates

Modify: 2023-08-16

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